molecular formula C19H22F2N2 B5460444 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)pyridine

3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)pyridine

Cat. No. B5460444
M. Wt: 316.4 g/mol
InChI Key: WNALQPOYRBXIJJ-UHFFFAOYSA-N
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Description

The compound “3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)pyridine” is a complex organic molecule. It contains a pyridine ring, a piperidine ring, and a 2,6-difluorophenyl group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Piperidine is an organic compound with the molecular formula (CH2)5NH. The 2,6-difluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached at the 2 and 6 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and piperidine rings, the introduction of the 2,6-difluorophenyl group, and the linking of these components together. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyridine and phenyl rings, the basicity of the piperidine ring, and the electronegativity of the fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the piperidine ring might participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar pyridine and piperidine rings and the electronegative fluorine atoms might influence its solubility, boiling point, and melting point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2/c20-18-6-1-7-19(21)17(18)9-8-15-5-3-11-23(13-15)14-16-4-2-10-22-12-16/h1-2,4,6-7,10,12,15H,3,5,8-9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNALQPOYRBXIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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